Home > Products > Screening Compounds P100212 > Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate -

Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate

Catalog Number: EVT-4283784
CAS Number:
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate is a synthetic, sulfur-containing derivative of 1,4-dihydropyridine. [] 1,4-Dihydropyridines are a class of organic compounds known for their diverse biological activities, including calcium channel antagonist properties. [, ] While this specific compound is not found in nature, it serves as a valuable research tool for studying structure-activity relationships within the 1,4-dihydropyridine class and exploring its potential for various applications. []

Mechanism of Action

While the precise mechanism of action for this specific compound has not been elucidated in the reviewed papers, it's possible that it shares similar mechanisms with other 1,4-dihydropyridines. These mechanisms often involve interaction with ion channels, enzymes, or receptors, leading to diverse biological effects. [, , , ] Notably, one study evaluated the analgesic activity of a related compound and suggested potential interactions with specific protein targets. []

Applications

One study identified ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate as a promising candidate for further preclinical studies due to its hepatoprotective effect in a rat model of tetrachloromethane-induced acute hepatitis. [] This suggests its potential for treating liver diseases.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This class of compounds encompasses a series of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates, including both symmetrical and unsymmetrical esters. They were synthesized via Hantzsch condensation reactions and evaluated for their calcium channel antagonist activity using guinea pig ileal longitudinal smooth muscle. []

Relevance: These compounds are structurally related to ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate through their shared 1,4-dihydropyridine core. Notably, the research suggests that the 4-(pyridinyl) substituent in these compounds is bioisosteric with a 4-(nitrophenyl) substituent, as found in the target compound. This study highlights the potential of modifying the 4-position substituent while maintaining the 1,4-dihydropyridine scaffold for modulating calcium channel activity. []

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Compound Description: This group includes a variety of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates with different dihydropyridinyl regioisomers (1,2- and 1,6-dihydropyridinyl) at the 4-position. These compounds were synthesized through sodium borohydride reduction and evaluated for their calcium channel antagonist activity. []

Relevance: These compounds share the 1,4-dihydropyridine core with ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, and further explore the influence of varying dihydropyridinyl substituents at the 4-position. This research demonstrates the impact of dihydropyridinyl regioisomers and ester substituent size on calcium channel antagonist activity. []

1,4-dihydro-3-cyano-10-methyl-pyrido[3,2-g]quinolin-4-one derivatives

Compound Description: This series includes 1,4-dihydro-3-cyano-10-methyl-pyrido[3,2-g]quinolin-4-one and its thione and chloro derivatives. These compounds were synthesized as potential intermediates for multidrug resistance (MDR) reversal agents. []

Relevance: Although structurally distinct from ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate at first glance, they share a commonality in the presence of a cyano group at the 3-position of a partially saturated heterocyclic ring system. This suggests that the incorporation of cyano groups into such ring systems might be a strategy for exploring diverse biological activities, including MDR reversal. []

Sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines

Compound Description: This extensive library of over 350 compounds comprises various sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines. They were synthesized using cyanothioacetamide as a starting material and evaluated for their hepatoprotective effects in a rat model of tetrachloromethane-induced acute liver damage. []

Relevance: This diverse library highlights the broad chemical space that can be explored by modifying the core structure of ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate. Specifically, these compounds emphasize the potential of incorporating sulfur atoms into dihydropyridine and tetrahydropyridine scaffolds for developing novel hepatoprotective agents. []

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and Schiff base derivatives

Compound Description: This study describes the synthesis of a series of Schiff base derivatives and the target compound 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were evaluated for their antimicrobial activities. []

Relevance: Although structurally different from the target compound, the presence of sulfur-containing heterocycles and aromatic substituents in these compounds showcases the diverse structural motifs and their potential for antimicrobial activity. This exploration provides valuable insight into the design and synthesis of novel antimicrobial agents. []

5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group

Compound Description: This research focuses on the synthesis and characterization of a series of 5,6,7,8-tetrahydroisoquinolines carrying a 3(4)-nitrophenyl group. These compounds were evaluated for their anticancer and antioxidant properties. [, ]

Relevance: These compounds share the 2-nitrophenyl substituent with ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, highlighting the potential of incorporating nitrophenyl groups into diverse heterocyclic systems for discovering new anticancer and antioxidant agents. [, ]

7-Acetyl-1,4-benzodiazepines

Compound Description: This study outlines methods for synthesizing the biologically active 7-acetyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. []

Relevance: While not directly analogous to ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, the presence of an acetyl group at the 7-position of the 1,4-benzodiazepine ring system in these compounds draws a parallel to the 5-acetyl group in the target compound. This comparison highlights the potential for acetyl groups to modulate biological activities in various heterocyclic scaffolds. []

3(5)-alkylsulphonyl-4-amino-5(3)-β-D-ribofuranosylpyrazoles

Compound Description: This research describes the synthesis of several 3(5)-alkylsulphonyl-4-amino-5(3)-β-D-ribofuranosylpyrazoles through cine-substitution reactions of 1,4-dinitropyrazoles. This work also includes an improved synthesis of formycin and pyrazofurin, C-nucleoside antiviral agents. []

Relevance: Although structurally distinct from ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, the emphasis on incorporating sulfur-containing substituents in these pyrazole derivatives underscores the importance of exploring sulfur-containing heterocycles for developing biologically active compounds. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives

Compound Description: This research describes the synthesis of novel 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives through a multi-step synthesis involving various heterocyclic intermediates. The final compounds were evaluated for their antimicrobial activity. []

Relevance: While structurally different from ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, this study underscores the significance of synthesizing complex, multi-ring heterocyclic systems and exploring their potential as antimicrobial agents. []

Nicardipine hydrochloride

Compound Description: Nicardipine hydrochloride (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-[methyl(phenylmethyl)amino]ethyl diester) is a calcium channel blocker used for treating chronic stable angina and mild essential hypertension. This research investigated its solubility enhancement through complexation and salt formation. []

Relevance: Nicardipine hydrochloride shares the 1,4-dihydropyridine core and the 3-nitrophenyl substituent with ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, further demonstrating the prevalence and importance of these structural features in calcium channel blockers. This research highlights strategies for improving the solubility of poorly soluble drugs, which is a crucial factor for their bioavailability and therapeutic efficacy. []

Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinylsulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate (PD 122860)

Compound Description: PD 122860 is a unique dihydropyridine derivative exhibiting both sodium channel stimulating and calcium channel blocking activities. This research explored its cardiac and vascular activities in vitro using rat heart and rabbit aorta. []

Relevance: Although structurally distinct from ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, PD 122860 shares the 1,4-dihydropyridine core and demonstrates the diverse pharmacological activities that can be achieved by modifying substituents on this scaffold. The presence of both sodium channel stimulating and calcium channel blocking properties in a single molecule highlights the potential for developing multi-target drugs. []

Benzamide derivatives

Compound Description: This research investigates a series of benzamide derivatives designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 tyrosine kinases. These compounds feature diverse heterocyclic substituents attached to the benzamide core. []

Relevance: Although structurally dissimilar to ethyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate, this research emphasizes the importance of exploring varied heterocyclic substituents for modulating the activity of specific target proteins. This approach provides valuable insights for developing novel therapeutic agents. []

Properties

Product Name

Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate

IUPAC Name

ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H19N3O5S/c1-4-27-16(24)10-28-19-14(9-20)18(17(12(3)23)11(2)21-19)13-7-5-6-8-15(13)22(25)26/h5-8,18,21H,4,10H2,1-3H3

InChI Key

RGGUADGXJWFRBE-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-])C#N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-])C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.